Abecarnil
Overview
Description
Abecarnil is an anxiolytic drug belonging to the β-Carboline family. It is a nonbenzodiazepine compound that acts as a partial agonist at the benzodiazepine site of the gamma-aminobutyric acid type A (GABA A) receptor. This compound was initially developed as an anti-anxiety medication but has not been commercially developed for human use. Instead, it has been primarily used in research for the development of new sedative and anxiolytic drugs .
Scientific Research Applications
Abecarnil has been extensively studied for its potential therapeutic applications, including:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of β-carboline derivatives.
Biology: Research on this compound has provided insights into the role of GABA A receptors in anxiety and other neurological disorders.
Industry: Although not commercially developed, this compound’s unique properties make it a valuable compound for research and development in the pharmaceutical industry.
Mechanism of Action
Target of Action
Abecarnil is a partial agonist that acts selectively at the benzodiazepine site of the GABA A receptor . The GABA A receptor is a major inhibitory neurotransmitter receptor in the brain. By acting on this receptor, this compound can modulate the inhibitory effects of GABA neurotransmission .
Mode of Action
As a partial agonist at the benzodiazepine site of the GABA A receptor, this compound enhances the effect of GABA, increasing the flow of chloride ions into the neuron and making it more resistant to excitation . This results in an overall decrease in neuronal excitability, contributing to its anxiolytic and anticonvulsant properties .
Biochemical Pathways
This compound primarily affects the GABAergic system. By binding to the benzodiazepine site on the GABA A receptor, it enhances the inhibitory effects of GABA in the central nervous system . This modulation of GABAergic neurotransmission leads to an overall decrease in neuronal excitability .
Pharmacokinetics
It is known that this compound has a half-life of 34 hours when administered intravenously and 7 hours when administered orally . These properties suggest that this compound is relatively quickly metabolized and eliminated from the body .
Result of Action
The primary result of this compound’s action is a decrease in anxiety and convulsions, due to its anxiolytic and anticonvulsant properties . It achieves this by enhancing GABAergic inhibition, which decreases overall neuronal excitability . This compound is also noted for having fewer problems of tolerance and withdrawal compared to nonselective full agonist benzodiazepine acting drugs .
Safety and Hazards
Abecarnil was found to be safe in several studies, with the most frequent adverse event being drowsiness . No rebound or withdrawal symptoms were observed after fast-tapered discontinuation . The abuse potential of this compound is thought to be less than that of benzodiazepines, with only mild withdrawal symptoms noted after abrupt discontinuation of treatment .
Future Directions
Abecarnil has not yet been commercially developed for use in humans, instead so far mainly being used for research into the development of other new sedative and anxiolytic drugs . Investigations are continuing into its actions and it looks likely to be developed for use both in the treatment of anxiety, and as a less addictive substitute drug for the treatment of benzodiazepine and alcohol addiction .
Biochemical Analysis
Biochemical Properties
Abecarnil is a partial agonist acting selectively at the benzodiazepine site of the GABA A receptor . This means it interacts with the GABA A receptor, a protein in the body, to produce its effects . The nature of these interactions is such that this compound can bind to the receptor and induce a response, but not to the same extent as a full agonist would .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by acting at the benzodiazepine site of the GABA A receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the benzodiazepine site of the GABA A receptor . This binding interaction can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The onset of effect was at week 1, and by week 4, the Hamilton Anxiety Scale score had improved by 12–13 points on average . No rebound or withdrawal symptoms were observed after fast-tapered discontinuation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be active at doses less than 0.5 mg/kg, reflecting a potency up to 100 times greater than that of diazepam . In tests of motor coordination, this compound showed no or only weak activity, and in potentiating the effects of ethanol and hexobarbital on motor performance, this compound was 4 to 25 times less potent than diazepam .
Transport and Distribution
It is known that after intravenous administration, this compound penetrated rapidly into the cerebrospinal fluid .
Preparation Methods
The synthesis of abecarnil involves several steps, starting with the preparation of the β-carboline core structure. One common synthetic route includes the asymmetric Michael addition with 2-bromonitrostyrene using a chiral nickel(II)-complex as the catalyst. This is followed by a nitro-Mannich and lactamization cascade, and finally, a Krapcho decarboxylation to yield the nitro lactam
Chemical Reactions Analysis
Abecarnil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the β-carboline core, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the β-carboline ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Abecarnil is unique among anxiolytic drugs due to its partial agonist activity at the GABA A receptor. Similar compounds include:
Diazepam: A benzodiazepine with full agonist activity at the GABA A receptor, known for its sedative and muscle relaxant effects.
Alprazolam: Another benzodiazepine with full agonist activity, commonly used for the treatment of anxiety and panic disorders.
Imidazenil: A nonbenzodiazepine compound with partial agonist activity at the GABA A receptor, similar to this compound.
This compound’s partial agonist activity results in fewer side effects and lower abuse potential compared to full agonists like diazepam and alprazolam .
Properties
IUPAC Name |
propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFKILXOLJVUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149745 | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111841-85-1 | |
Record name | Abecarnil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111841-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abecarnil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abecarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABECARNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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